molecular formula C8H6BrN3O B13844481 3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one

3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one

Cat. No.: B13844481
M. Wt: 240.06 g/mol
InChI Key: FLGSXDXGZMLJAR-UHFFFAOYSA-N
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Description

3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to a pyridazinone core. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one can be achieved through several methods. One common approach involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers. This method provides functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol .

Another method involves the unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted derivatives. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the production of advanced materials, such as fluorescent materials for high-performance OLEDs.

Mechanism of Action

The mechanism of action of 3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which impart distinct properties and make it suitable for various applications.

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

3-bromo-7-methylpyrido[2,3-d]pyridazin-8-one

InChI

InChI=1S/C8H6BrN3O/c1-12-8(13)7-5(3-11-12)2-6(9)4-10-7/h2-4H,1H3

InChI Key

FLGSXDXGZMLJAR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=NC=C(C=C2C=N1)Br

Origin of Product

United States

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